Cedrene

Description

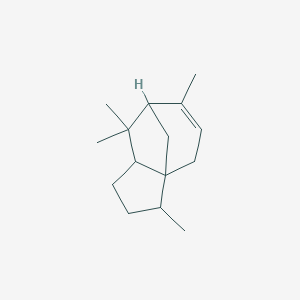

Structure

3D Structure

Properties

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-cedrene chemical structure

Technical Monograph:

Executive Summary

-Cedrene (C15H24) is a tricyclic sesquiterpene hydrocarbon and the primary volatile component of cedarwood oil (Juniperus virginiana). Characterized by a rigid, strained [5.3.1] undecane cage, its unique stereochemical architecture dictates both its reactivity and its pharmacological potential. This guide provides a granular analysis of its absolute configuration, biosynthetic origin via carbocation cascades, and a validated protocol for its isolation from structural isomers (e.g.,Structural Anatomy & Stereochemistry

The chemical identity of

-

IUPAC Name:

-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene -

Molecular Formula:

-

Molecular Weight: 204.36 g/mol

-

Key Structural Features:

-

Tricyclic Core: A fused ring system consisting of a cyclopentane ring fused to a bicyclo[2.2.2]octane system.

-

Chirality: Four chiral centers at C1, C2, C5, and C7. The natural enantiomer is typically levorotatory (

-cedrene). -

Gem-Dimethyl Group: Located at C6, providing steric bulk that influences enzyme binding.

-

Endocyclic Double Bond: Located at C8-C9. This is the primary site for functionalization (e.g., epoxidation, allylic oxidation).

-

3D Conformation & Strain

The "cage-like" structure imposes significant angle strain, particularly at the bridgehead carbons. This strain energy drives the molecule's reactivity toward acid-catalyzed rearrangements, often leading to skeletal migration to form the more stable zizaene or patchoulane skeletons under harsh conditions.

Biosynthetic Origin: The Carbocation Cascade

Nature synthesizes

Mechanism Description:

-

Ionization: FPP ionizes to form the nerolidyl diphosphate (NDP) intermediate (via stereochemical isomerization).

-

Cyclization: NDP undergoes ionization to the bisabolyl cation, followed by a secondary cyclization to the acorenyl cation.

-

Ring Closure: The acorenyl cation undergoes a specific conformational fold, allowing a final closure to the cedryl cation.

-

Deprotonation: A regiospecific proton abstraction at C9 yields the C8=C9 double bond of

-cedrene.

Figure 1: Biosynthetic pathway of

Analytical Fingerprinting

Accurate identification requires distinguishing

Diagnostic NMR Signals ( )

| Nucleus | Signal Type | Chemical Shift ( | Assignment | Structural Significance |

| Vinylic Proton | 5.20 - 5.30 (m) | H-9 | Distinguishes | |

| Allylic Protons | 1.70 - 1.85 (m) | H-10 | Coupling to vinylic proton confirms ring position. | |

| Methyl | 1.60 - 1.70 (s) | C-15 | Vinyl methyl group; deshielded by double bond. | |

| Methyls | 0.80 - 1.20 (s) | Tertiary | Three singlets (C12, C13, C14) characteristic of the gem-dimethyl and bridgehead. | |

| Olefinic C | ~119.0 | C-9 | Methine carbon of the double bond. | |

| Olefinic C | ~140.0 | C-8 | Quaternary carbon of the double bond. |

Isolation Protocol: Argentation Chromatography

Standard fractional distillation is often insufficient to separate

Principle: Silver ions (

Step-by-Step Workflow

-

Adsorbent Preparation:

-

Dissolve

in water (10% w/w relative to silica). -

Slurry with silica gel (230-400 mesh).

-

Evaporate water under vacuum (rotary evaporator) in the dark (silver salts are photosensitive).

-

Activate in an oven at 120°C for 4 hours.

-

-

Column Packing:

-

Pack the column using hexane as the solvent. Ensure the column is wrapped in aluminum foil to prevent light degradation.

-

-

Elution Gradient:

-

Load the cedarwood oil fraction (pre-enriched by distillation).

-

Elute with a gradient of Hexane

Hexane:Diethyl Ether (98:2). -

-Cedrene typically elutes before

-

-

Recovery:

-

Wash fractions with brine to remove leached silver ions.

-

Dry over

and concentrate.

-

Figure 2: Purification workflow utilizing pi-complexation differences between isomers.

Pharmacological Potential & Drug Development

-Cedrene is transitioning from a fragrance ingredient to a bioactive lead compound.-

Anti-Obesity (MOR23 Ligand): Research indicates

-cedrene acts as a ligand for the olfactory receptor MOR23 in non-olfactory tissues. Activation of this receptor in adipocytes and skeletal muscle has been shown to reduce lipid accumulation and improve insulin sensitivity. -

Antineoplastic Activity: In vitro studies demonstrate cytotoxicity against human leukemia and lung carcinoma cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways.

-

Preclinical Formulation: Due to high lipophilicity (LogP ~6.5), delivery systems such as nano-emulsions or cyclodextrin inclusion complexes are required to improve bioavailability for oral or parenteral administration.

References

-

Biosynthesis & Enzymology: Cane, D. E., et al. "Trichodiene synthase. Substrate specificity and inhibition." Biochemistry 34.49 (1995): 16181-16190. Link

-

Pharmacology (Anti-Obesity): Tong, T., et al. "

-Cedrene, a naturally occurring sesquiterpene, inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes." Food & Function 9.12 (2018): 6366-6374. Link -

Isolation Methodology: Li, T. S., et al. "Silver nitrate on silica gel: A versatile catalyst and reagent." Tetrahedron 42.1 (1986): 913-928. Link

- Structural Data: Connolly, J. D., & Hill, R. A. "Dictionary of Terpenoids." CRC Press (1991).

Technical Whitepaper: Beta-Cedrene

Molecular Profiling, Biosynthetic Mechanistics, and Therapeutic Potential

Executive Summary

Beta-cedrene (C₁₅H₂₄) is a tricyclic sesquiterpene and a structural isomer of the more abundant alpha-cedrene. While often co-occurring in cedarwood essential oils (Juniperus virginiana, Cedrus atlantica), beta-cedrene possesses distinct physicochemical properties and pharmacological activities driven by its exocyclic methylene functionality. This guide provides a comprehensive technical analysis of beta-cedrene, focusing on its biosynthetic origin, analytical differentiation from alpha-cedrene, and critical implications in drug metabolism—specifically its potent competitive inhibition of CYP2B6.

Molecular Identity & Physicochemical Profile[1][2][3]

Beta-cedrene is a tricyclic sesquiterpene defined by a rigid "cedrane" skeleton. Its primary structural distinction from alpha-cedrene is the position of the double bond: alpha-cedrene features an endocyclic double bond (C8=C9), whereas beta-cedrene possesses an exocyclic methylene group (C8=C15).

1.1 Core Data Table

| Parameter | Specification |

| IUPAC Name | (1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0^{1,5}]undecane |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 546-28-1 |

| Boiling Point | ~263°C (at 760 mmHg) |

| Density | 0.932 g/mL (at 20°C) |

| Stereochemistry | (+)-beta-cedrene is the common natural enantiomer.[1] |

| Solubility | Insoluble in water; soluble in ethanol, oils, and non-polar solvents. |

Biosynthetic Mechanistics[5]

The biosynthesis of beta-cedrene is a classic example of cation-driven cyclization cascades. It originates from Farnesyl Diphosphate (FPP) and diverges from the alpha-cedrene pathway at the final deprotonation step.

2.1 Pathway Description

-

Ionization: FPP ionizes to form the nerolidyl diphosphate (NPP) intermediate.

-

Cyclization 1: NPP cyclizes to the bisabolyl cation.

-

Cyclization 2: Further cyclization forms the acorenyl cation and subsequently the cedryl cation .

-

Divergence:

-

Alpha-Cedrene: Deprotonation at an adjacent ring carbon (C9) forms the internal double bond.

-

Beta-Cedrene: Deprotonation at the exocyclic methyl group (C15) forms the exocyclic methylene tail.

-

2.2 Biosynthetic Pathway Diagram

Caption: Divergent biosynthesis of this compound isomers from the common cedryl cation intermediate.

Analytical Characterization

Distinguishing beta-cedrene from alpha-cedrene is a common analytical challenge. While Mass Spectrometry (MS) fragmentation patterns are similar (both showing m/z 204 parent ions), Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) retention indices provide definitive identification.

3.1 Nuclear Magnetic Resonance (NMR)

The exocyclic methylene group of beta-cedrene provides a unique diagnostic signature compared to the vinyl proton of alpha-cedrene.

| Nucleus | Beta-Cedrene Signal (Diagnostic) | Alpha-Cedrene Signal (Contrast) |

| ¹H NMR | 4.50–4.80 ppm (2H, broad singlets)Exocyclic methylene protons (=CH₂) | 5.20–5.30 ppm (1H, broad singlet)Endocyclic vinyl proton (C=CH) |

| ¹³C NMR | ~100–110 ppm (=CH₂)~150–155 ppm (Quaternary C=) | ~120–125 ppm (=CH)~135–140 ppm (Quaternary C=) |

3.2 GC-MS Profiling

-

Retention Index (RI): On non-polar columns (e.g., DB-5, HP-5), beta-cedrene typically elutes after alpha-cedrene.

-

Key MS Fragments: m/z 91, 93, 105, 119, 161, 204 (Molecular Ion).

Pharmacological Potential & Drug Development

Recent research has elevated beta-cedrene from a fragrance ingredient to a bioactive molecule of interest, particularly regarding its interaction with metabolic enzymes.

4.1 CYP2B6 Inhibition (Critical Interaction)

Beta-cedrene is a potent competitive inhibitor of the Cytochrome P450 2B6 (CYP2B6) enzyme.

-

Ki Value: 1.6 µM[2]

-

Mechanism: Competitive inhibition at the active site.

-

Clinical Implication: High potential for Drug-Drug Interactions (DDIs). Co-administration of beta-cedrene-rich preparations could dangerously elevate plasma concentrations of CYP2B6 substrates such as Bupropion , Efavirenz , and Cyclophosphamide .

4.2 Biological Activities[3]

-

Anti-inflammatory: Inhibits pro-inflammatory mediators.[4]

-

Antimicrobial: Demonstrates efficacy against Gram-positive bacteria.[4]

-

Receptor Activity: Agonist for the olfactory receptor MOR23, triggering cAMP/PKA signaling pathways involved in metabolic regulation.[4]

Experimental Protocols

5.1 Protocol: Isolation of Beta-Cedrene via Argentation Chromatography

Separating beta-cedrene from alpha-cedrene is difficult due to their similar boiling points. Silver Nitrate (AgNO₃) Impregnated Silica Gel Chromatography is the gold standard for this separation, exploiting the ability of silver ions to form reversible π-complexes with the more accessible exocyclic double bond of beta-cedrene.

Reagents:

-

Silica Gel (230-400 mesh)

-

Silver Nitrate (AgNO₃)[5]

-

Solvents: Hexane, Diethyl Ether (or Toluene)

Step-by-Step Workflow:

-

Preparation of Ag-Silica:

-

Dissolve AgNO₃ in water (10% w/w relative to silica).

-

Slurry with silica gel.

-

Evaporate water under vacuum (rotary evaporator) in the dark (AgNO₃ is light-sensitive).

-

Activate the dried silica at 120°C for 4 hours.

-

-

Column Packing:

-

Pack the column using the dry method or slurry method with Hexane. Protect from light (wrap column in aluminum foil).

-

-

Loading & Elution:

-

Load the cedarwood oil fraction (enriched in sesquiterpenes).[3][6]

-

Elute with a gradient of Hexane -> Hexane:Ether (98:2).

-

Separation Logic: Alpha-cedrene (sterically hindered internal alkene) interacts weakly and elutes first . Beta-cedrene (accessible exocyclic alkene) interacts strongly with Ag⁺ and elutes later .

-

-

Recovery:

-

Collect fractions containing beta-cedrene (monitor via GC or TLC).

-

Wash the organic fraction with dilute ammonia or brine to remove leached silver ions.

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

Caption: Workflow for the purification of beta-cedrene using silver nitrate chromatography.

References

-

PubChem. "Beta-Cedrene Compound Summary." National Library of Medicine. [Link]

-

NIST Chemistry WebBook. "Beta-Cedrene Mass Spectrometry Data." National Institute of Standards and Technology. [Link]

-

Jeong, H.U., et al. "Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes." Journal of Toxicology and Environmental Health, 2014. [Link]

-

University of Queensland. "Chromatography with Silver Nitrate: Techniques for Isomer Separation." [Link]

Sources

- 1. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of the CYP2B6*6 Allele on Catalytic Properties and Inhibition of CYP2B6 In Vitro: Implication for the Mechanism of Reduced Efavirenz Metabolism and Other CYP2B6 Substrates In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

The Botanical Treasury of Cedrene: A Technical Guide to Its Natural Sources, Biosynthesis, and Therapeutic Potential

Foreword: The Aromatic Allure and Scientific Significance of a Sesquiterpene

Cedrene, a naturally occurring sesquiterpene, is the principal aromatic constituent of cedarwood oil, lending it the characteristic woody, sweet, and earthy fragrance that has been cherished for centuries in perfumery and traditional medicine.[1] Beyond its olfactory appeal, this compound has emerged as a molecule of significant interest to the scientific community, demonstrating a spectrum of biological activities that position it as a promising candidate for therapeutic development. This guide provides an in-depth technical exploration of this compound's natural provenance in the plant kingdom, delving into its biosynthesis, methodologies for its extraction and analysis, and the current understanding of its pharmacological effects.

I. Principal Botanical Reservoirs of this compound

This compound is predominantly found in the essential oils of coniferous trees, particularly those belonging to the Cupressaceae family.[2] The two primary isomers, α-cedrene and β-cedrene, which differ in the position of a double bond, are biosynthesized and stored in the heartwood, roots, and to a lesser extent, the leaves of these trees.[1]

The most commercially significant sources of this compound-rich essential oils include:

-

Juniperus virginiana (Eastern Red Cedar): Widely distributed across North America, the heartwood of this species is a primary source of commercial cedarwood oil. Quantitative analyses have revealed significant concentrations of both α-cedrene and β-cedrene.[3][4][5]

-

Cedrus atlantica (Atlas Cedar): Native to the Atlas Mountains of Morocco, this tree yields an essential oil with a distinct aromatic profile, also containing notable amounts of this compound isomers.[6][7][8]

-

Cunninghamia lanceolata (Chinese Fir): This species, native to China, is another major industrial source of cedarwood oil, with its heartwood being particularly rich in this compound and its precursor, cedrol.[9][10][11][12]

While the Cupressaceae family is the most prolific producer, this compound has also been identified in other plant species, including Cannabis sativa and plants of the genus Zanthoxylum, albeit typically in lower concentrations.[3]

Quantitative Analysis of this compound in Select Plant Species

The concentration of α-cedrene and β-cedrene can vary considerably depending on the plant species, geographical location, age of the plant, and the extraction method employed. The following table summarizes findings from various studies on the quantitative composition of this compound in the essential oils of key source plants.

| Plant Species | Plant Part | α-Cedrene (%) | β-Cedrene (%) | Reference(s) |

| Juniperus virginiana | Heartwood | 21.1 - 28.11 | 7.81 - 8.2 | [3][4][5] |

| Cunninghamia lanceolata | Heartwood | 11.8 - 18.4 | 3.5 - 5.2 | [10][11][12] |

| Cedrus atlantica | Wood | ~1.5 | Not specified | [8][13] |

II. The Biosynthetic Pathway of this compound: From Isoprenoid Precursors to Sesquiterpene Skeletons

The biosynthesis of this compound in plants follows the well-established terpenoid pathway, originating from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

The C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. The cyclization of the linear FPP molecule into the complex tricyclic structure of this compound is the pivotal step, orchestrated by a class of enzymes known as terpene synthases, or more specifically, sesquiterpene synthases.

In the case of this compound and its immediate precursor, cedrol, the key enzyme identified in Artemisia annua is epi-cedrol synthase. This enzyme catalyzes the conversion of FPP into epi-cedrol, which can then be dehydrated to form α-cedrene and β-cedrene. While the specific this compound synthases in Juniperus and Cedrus species are yet to be fully characterized, it is hypothesized that a similar enzymatic mechanism is at play.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of the chemical constituents of essential oils, including this compound. [14][15][16] Step-by-Step Methodology:

-

Sample Preparation: A diluted solution of the essential oil is prepared in a suitable solvent, such as hexane or dichloromethane. An internal standard may be added for precise quantification.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different components of the essential oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.

-

Detection and Identification (MS): As each separated component elutes from the column, it enters the mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum that serves as a "fingerprint" for that compound. By comparing the obtained mass spectra with a library of known spectra (e.g., NIST), the individual components, including α-cedrene and β-cedrene, can be identified.

-

Quantification: The area under the peak for each compound in the chromatogram is proportional to its concentration in the sample. By using a calibration curve generated from standards of known concentrations, the exact percentage of this compound in the essential oil can be determined.

IV. Biological Activities and Therapeutic Potential of this compound

Recent scientific investigations have unveiled a range of pharmacological properties of this compound, suggesting its potential for development into novel therapeutic agents.

Anti-inflammatory and Analgesic Effects

This compound has demonstrated notable anti-inflammatory and analgesic properties. [3]While the precise mechanisms are still under investigation, it is believed that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Anticancer Activity

In vitro studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines. [3][10]Research suggests that this compound may induce apoptosis, or programmed cell death, in cancer cells. [17][18][19]The intrinsic apoptotic pathway, which is mitochondria-dependent, is a likely target. This pathway involves the activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3) that ultimately lead to the dismantling of the cell.

Antimicrobial and Antifungal Properties

Essential oils rich in this compound have been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi, suggesting its potential use as a natural preservative or antiseptic agent. [3][10]

Modulation of Plant Growth through Auxin Signaling

Interestingly, this compound also plays a role in plant biology by influencing root development. It has been shown to modulate auxin transport and signaling. [20]this compound can interact with the auxin receptor complex, which includes the TIR1/AFB F-box proteins. [2][21][22][23]This interaction can lead to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and promoting lateral root formation.

V. Future Perspectives and Conclusion

This compound, a key constituent of several commercially important essential oils, stands at the intersection of fragrance chemistry, natural product science, and pharmacology. The continued exploration of its natural sources, optimization of extraction and analytical techniques, and deeper investigation into its mechanisms of biological action will undoubtedly unlock new applications in the pharmaceutical, cosmetic, and agricultural industries. The information presented in this guide serves as a comprehensive resource for researchers and professionals dedicated to harnessing the therapeutic potential of this remarkable sesquiterpene.

References

- Zhang, K., et al. (2018). The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents. Journal of Ethnopharmacology, 225, 1-8.

- Shieh, J. C., & Wu, H. H. (2007). Antimite Activity of the Essential Oil from Cunninghamia lanceolata Heartwood. Taiwan Journal of Forest Science, 22(1), 47-56.

- Dayawansa, S., et al. (2020). The Sedative and Anxiolytic Activities of Cedrol and Virginian Cedarwood Essential Oil.

- Su, Y. C., et al. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan.

- Hacisalihoglu, S. (2015). Production, Yield and Derivatives of Volatile Oils from Eastern Redcedar (Juniperus Virginiana L.). American Journal of Agricultural and Biological Sciences, 10(2), 77-83.

- Doskey, P. V., & Cardoza, J. E. (2013). Using GC–MS to Observe Changes in the Essential Oil Concentrations in Cedar Tree (Juniperus virginiana) Leaves During a Drought Year. Spectroscopy, 28(7), 34-40.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.

-

Mechotech. (n.d.). Cedarwood Distillation Plant. Retrieved from [Link]

-

TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link]

-

Cedarstone Industry. (2021). The Basics of Essential Oil Steam Distillation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). atlas cedarwood oil essential oil obtained from the wood of the tree, cedrus atlantica, pinaceae. Retrieved from [Link]

- Dai, D. N., et al. (2021). Chemical composition of the essential oil from Cunninghamia konishii Hayata growing wild in Vietnam.

-

Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2016). GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application. Retrieved from [Link]

-

Airmid Institute. (2020). Atlas Cedarwood ('Cedrus atlantica') essential oil: Exploring alternatives. Retrieved from [Link]

-

eLife. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. Retrieved from [Link]

-

Frontiers. (2024). Role of TIR1/AFB family genes during grafting in Carya cathayensis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). atlas cedarwood oil. Retrieved from [Link]

-

Fendrych, M. (n.d.). Exploring the link between auxin receptors, rapid cell elongation and organ tropisms. ISTA. Retrieved from [Link]

- MDPI. (2023). Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies. Molecules, 28(14), 5489.

-

Pharmacognosy Magazine. (2018). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Retrieved from [Link]

- MDPI. (2024). When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse. International Journal of Molecular Sciences, 25(3), 1801.

-

YouTube. (2017). The use of the process of apoptosis for cancer treatments. Retrieved from [Link]

-

ResearchGate. (n.d.). Apoptosis-Induced Compensatory Proliferation in Cancer. Retrieved from [Link]

- Su, Y. C., et al. (2012). Composition, Anticancer, and Antimicrobial Activities in vitro of the Heartwood Essential Oil of Cunninghamia lanceolata var. konishii from Taiwan.

- Nature. (2014). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

-

Nature. (n.d.). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Retrieved from [Link]

-

Mechotech. (n.d.). Cedarwood Distillation Plant. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of this compound. Part 1. Synthesis and structure of a key intermediate. Retrieved from [Link]

-

PubMed. (1999). Key tricyclic synthetic intermediates for the preparation of the sesquiterpenes alpha- and beta-cedrene. Retrieved from [Link]

-

The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]

- Open Exploration Publishing. (2023). Cedarwood essential oil (Cedrus spp.): a forgotten pharmacological resource with emerging therapeutic potential. Exploration of Targeted Anti-tumor Therapy, 4, 693-706.

-

YouTube. (2017). The use of the process of apoptosis for cancer treatments. Retrieved from [Link]

-

Cedarstone Industry. (2021). The Basics of Essential Oil Steam Distillation. Retrieved from [Link]

-

Frontiers. (2024). Role of TIR1/AFB family genes during grafting in Carya cathayensis. Retrieved from [Link]

-

Croatian Journal of Food Science and Technology. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

-

Semantic Scholar. (2023). Rapid discovery of terpene tailoring enzymes for total biosynthesis. Retrieved from [Link]

-

Airmid Institute. (2020). Atlas Cedarwood ('Cedrus atlantica') essential oil: Exploring alternatives. Retrieved from [Link]

- MDPI. (2023). Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies. Molecules, 28(14), 5489.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. essenceofthyme.com [essenceofthyme.com]

- 5. thescipub.com [thescipub.com]

- 6. Cedarwood essential oil (Cedrus spp.): a forgotten pharmacological resource with emerging therapeutic potential [explorationpub.com]

- 7. airmidinstitute.org [airmidinstitute.org]

- 8. Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ws.tfri.gov.tw [ws.tfri.gov.tw]

- 10. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. atlas cedarwood oil, 8023-85-6 [thegoodscentscompany.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Frontiers | Role of TIR1/AFB family genes during grafting in Carya cathayensis [frontiersin.org]

- 21. Complex regulation of the TIR1/AFB family of auxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

Unraveling the Blueprint: A Technical Guide to the Elucidation of the Cedrene Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the scientific journey to elucidate the biosynthetic pathway of cedrene, a valuable sesquiterpene with applications in fragrances and potentially in pharmaceuticals. Moving beyond a simple recitation of protocols, this document delves into the strategic thinking, experimental design, and self-validating systems required to navigate the complexities of natural product biosynthesis. We will explore the core scientific principles and provide actionable, field-proven methodologies for researchers aiming to uncover and engineer this and other terpene pathways.

Introduction: The Allure of this compound and the Imperative of Biosynthetic Elucidation

This compound, a tricyclic sesquiterpene, is a major constituent of cedarwood oil, prized for its characteristic woody aroma. Beyond its olfactory significance, the intricate carbon skeleton of this compound presents a compelling target for synthetic biology and metabolic engineering. Understanding its natural manufacturing process—the biosynthetic pathway—unlocks the potential for sustainable, high-yield production in microbial hosts, paving the way for novel applications in therapeutics and biorenewable materials. The elucidation of this pathway is not merely an academic exercise; it is a critical step towards harnessing nature's chemical ingenuity for human benefit. This compound and its related alcohol, cedrol, have been noted for their antiseptic, anti-inflammatory, and sedative properties in traditional medicine, underscoring the importance of developing reliable production platforms.[1][2]

The Central Dogma of Sesquiterpene Biosynthesis: A Primer

All sesquiterpenes, including this compound, originate from a common precursor: farnesyl pyrophosphate (FPP). This C15 isoprenoid intermediate is the linchpin of the sesquiterpenoid biosynthetic network. The immense structural diversity of sesquiterpenes arises from the remarkable catalytic prowess of a class of enzymes known as terpene synthases (TPSs), or more specifically for this case, sesquiterpene synthases (STSs). These enzymes catalyze complex cyclization reactions of the linear FPP substrate, often involving a cascade of carbocationic intermediates and rearrangements, to generate the final terpene scaffold.[3]

The biosynthesis of this compound is intimately linked to that of its corresponding alcohol, cedrol. In many organisms, the direct product of the sesquiterpene synthase is cedrol, which can then be dehydrated to form this compound. It is crucial to recognize that this dehydration can also occur as an artifact during extraction and analysis, a critical consideration for experimental design. The key enzyme in this pathway is therefore a cedrol synthase or an epi-cedrol synthase.[3][4][5]

A Strategic Workflow for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway is a multi-faceted process that integrates bioinformatics, molecular biology, biochemistry, and analytical chemistry. The following workflow represents a logical and robust approach to this scientific challenge.

Figure 1: A strategic workflow for the elucidation of the this compound biosynthesis pathway.

Phase 1: The Digital Shovel - Mining for Candidate Genes

The journey begins in the digital realm. The decreasing cost of next-generation sequencing makes it feasible to obtain the transcriptome or even the full genome of the this compound-producing organism. This sequence data is a treasure trove of genetic information waiting to be explored.

Protocol 1: Bioinformatic Identification of Putative Sesquiterpene Synthase Genes

-

Data Acquisition: Obtain high-quality transcriptome or genome sequence data from the target organism.

-

Database Homology Search: Employ the Basic Local Alignment Search Tool (BLAST) to search the sequence data for genes with homology to known sesquiterpene synthases. Use well-characterized sesquiterpene synthase protein sequences as queries.

-

Conserved Domain Analysis: Utilize Hidden Markov Model (HMM)-based tools like Pfam and specialized scripts to identify protein sequences containing the conserved domains characteristic of terpene synthases, such as the DDxxD and NSE/DTE motifs.[6][7][8] These motifs are crucial for the binding of the diphosphate moiety of FPP and the coordination of a divalent metal ion cofactor (typically Mg²⁺), which is essential for catalysis.

-

Phylogenetic Analysis: Construct a phylogenetic tree with the candidate sequences and known terpene synthases to infer their evolutionary relationships and potential function.

-

Prioritization: Prioritize candidate genes for functional characterization based on the strength of homology, the presence of conserved motifs, and their expression levels in tissues known to produce this compound.

Phase 2: From Code to Catalyst - Gene Cloning and Protein Expression

With a list of promising candidate genes, the next step is to bring them to life in the laboratory. Heterologous expression in a well-characterized host organism like Escherichia coli is the workhorse for producing sufficient quantities of the enzyme for biochemical studies.[9][10]

Protocol 2: Cloning and Heterologous Expression of a Putative Cedrol Synthase

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the this compound-producing tissue and synthesize complementary DNA (cDNA).

-

Gene Amplification: Design gene-specific primers based on the candidate gene sequence and amplify the full-length open reading frame (ORF) using high-fidelity polymerase chain reaction (PCR).

-

Vector Ligation: Clone the amplified PCR product into a suitable expression vector, such as the pET series, which typically incorporates an inducible promoter (e.g., T7) and an affinity tag (e.g., 6x-His tag) for simplified purification.[11]

-

Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[12]

-

Expression Induction: Grow the transformed E. coli to a suitable cell density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimize expression conditions by varying IPTG concentration, induction temperature, and duration.[13]

-

Protein Purification: Lyse the bacterial cells and purify the His-tagged recombinant protein using immobilized metal affinity chromatography (IMAC).[14][15][16][17]

Troubleshooting Heterologous Expression:

| Problem | Potential Cause | Solution |

| Low or no protein expression | Codon bias between the plant gene and E. coli | Synthesize a codon-optimized version of the gene for E. coli expression. |

| Toxicity of the protein to E. coli | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. | |

| Insoluble protein (inclusion bodies) | Misfolded protein | Try different E. coli strains (e.g., Rosetta) that provide rare tRNAs. Co-express with chaperones. Purify under denaturing conditions and refold.[18] |

| No enzymatic activity | Inactive protein | Ensure proper purification and buffer conditions. Confirm the presence of necessary cofactors (e.g., Mg²⁺) in the assay buffer. |

Phase 3: The Moment of Truth - In Vitro Functional Characterization

This is where the putative function of the cloned gene is rigorously tested. The purified recombinant protein is incubated with its presumed substrate, FPP, and the reaction products are analyzed.

Protocol 3: In Vitro Enzyme Assay and Product Identification

-

Assay Setup: In a glass vial, combine a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing a divalent metal cofactor (e.g., 10 mM MgCl₂), a reducing agent (e.g., 5 mM DTT), the purified enzyme, and the substrate FPP.[19]

-

Product Extraction: Overlay the aqueous reaction mixture with an organic solvent (e.g., n-hexane or pentane) to capture the volatile terpene products.[19][20] Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

GC-MS Analysis: Analyze the organic layer by gas chromatography-mass spectrometry (GC-MS).[1][21][22][23][24]

-

Product Identification: Compare the retention time and mass spectrum of the enzymatic product with those of authentic standards of α-cedrene, β-cedrene, and cedrol. The Wiley and NIST libraries are invaluable resources for mass spectral comparison.[1][25]

Figure 2: Workflow for the analysis of in vitro enzyme assay products by GC-MS.

Enzyme Kinetics:

Once the function of the enzyme is confirmed, its catalytic efficiency can be determined.

Protocol 4: Kinetic Analysis of Cedrol Synthase

-

Varying Substrate Concentrations: Perform a series of enzyme assays with varying concentrations of FPP.

-

Quantification: Quantify the amount of product formed at each substrate concentration using GC-MS with an internal standard.[26]

-

Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[3][27]

Probing the Catalytic Mechanism:

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the active site of the enzyme.[28][29]

Protocol 5: Site-Directed Mutagenesis of the Cedrol Synthase Active Site

-

Identify Target Residues: Based on protein structure modeling and alignment with other characterized terpene synthases, identify key amino acid residues in the active site that may influence the cyclization cascade.

-

Primer Design and Mutagenesis: Design mutagenic primers and use a site-directed mutagenesis kit to introduce specific amino acid substitutions into the expression vector.[30][31]

-

Express and Characterize Mutant Enzymes: Express and purify the mutant proteins and characterize their enzymatic activity and product profiles as described above. Changes in the product distribution can provide insights into the roles of the mutated residues in steering the reaction towards a specific product.

Phase 4: Rebuilding the Factory - In Vivo Pathway Reconstruction

While in vitro characterization is essential, demonstrating the production of this compound in a living organism provides the ultimate validation and sets the stage for large-scale production.

Protocol 6: In Vivo Production of this compound in a Metabolically Engineered Host

-

Host Strain Engineering: To enhance the precursor supply of FPP, metabolically engineer the host strain (e.g., Saccharomyces cerevisiae). This can involve overexpressing key enzymes of the mevalonate (MVA) pathway and down-regulating competing pathways that consume FPP.[2][32][33][34]

-

Expression of Cedrol Synthase: Introduce the functionally characterized cedrol synthase gene into the engineered host strain.

-

Cultivation and Product Recovery: Cultivate the engineered yeast in a suitable medium. To capture the volatile this compound, a two-phase fermentation system with an organic overlay (e.g., dodecane) can be employed.[35]

-

Quantification: Extract the this compound from the organic phase and quantify its production using GC-MS.

Figure 3: The biosynthetic pathway leading to this compound.

Structural Elucidation of Novel Products

If the characterized enzyme produces novel, uncharacterized terpenes, their structures must be determined.

Protocol 7: Structural Elucidation by NMR

-

Large-Scale Production and Purification: Produce a sufficient quantity of the novel terpene through large-scale fermentation and purify it using chromatographic techniques.

-

NMR Spectroscopy: Acquire a suite of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[36][37][38]

-

Structure Determination: Analyze the NMR data to determine the chemical structure of the new compound.

Conclusion: From Discovery to Application

The elucidation of the this compound biosynthetic pathway is a prime example of how modern bioscience can unravel nature's complex chemical processes. The systematic approach outlined in this guide, which combines predictive bioinformatics with rigorous experimental validation, provides a robust framework for discovering and characterizing novel biosynthetic pathways. The knowledge gained from these endeavors not only deepens our fundamental understanding of the natural world but also provides the tools to engineer biological systems for the sustainable production of valuable chemicals, with far-reaching implications for the pharmaceutical, fragrance, and biofuel industries.

References

- WO2007093962A2 - Method for producing terpenes and mep-transformed microorganisms therefore - Google P

-

Chen, M., Chou, W. K. W., Toyomasu, T., Cane, D. E., & Christianson, D. W. (2016). Structure and function of fusicoccadiene synthase, a hexameric bifunctional diterpene synthase. ACS chemical biology, 11(3), 889–899. (URL: [Link])

-

Booth, J. K., Page, J. E., & Bohlmann, J. (2017). Terpene synthases from Cannabis sativa. PloS one, 12(3), e0173911. (URL: [Link])

-

Aziz, Z., & Ahmad, A. (2019). Functional Characterisation of New Sesquiterpene Synthase from the Malaysian Herbal Plant, Polygonum Minus. Molecules (Basel, Switzerland), 24(18), 3254. (URL: [Link])

-

Ali, M. K., El-Sayed, A. A., & Ali, A. (2022). Cloning and Characterization of Terpene synthase 3 (SoTPS3) Gene from Leaves of Garden Sage (Salvia officinalis). Jordan Journal of Biological Sciences, 15(3). (URL: [Link])

-

Li, Y., Wu, S., Wang, L., Liu, Y., Zhang, H., & Chen, S. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of experimental botany, 69(19), 4649–4663. (URL: [Link])

-

Lee, S. K., & Chou, H. H. (2022). Functional mining of novel terpene synthases from metagenomes. Biotechnology for biofuels and bioproducts, 15(1), 93. (URL: [Link])

-

Jackson, B. E., Hart-Wells, E. A., & Matsuda, S. P. (2003). Metabolic engineering of sesquiterpene metabolism in yeast. Organic letters, 5(10), 1629–1632. (URL: [Link])

-

Using GC–MS to Observe Changes in the Essential Oil Concentrations in Cedar Tree (Juniperus virginiana) Leaves During a Drought Year | LCGC International. (URL: [Link])

-

Yamada, Y., Kuzuyama, T., Komatsu, M., Shin-ya, K., Omura, S., Cane, D. E., & Ikeda, H. (2015). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. Journal of antibiotics, 68(6), 385–392. (URL: [Link])

-

Liu, Q., Zhang, J., & Shi, S. (2018). Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd.. Magnetic Resonance in Chemistry, 56(10), 998-1001. (URL: [Link])

-

Farhi, M., Marhevka, E., Masci, T., Yogev, O., Ben-Ari, J., & Finkelstein, A. (2011). Enhancing epi-cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi-cedrol synthase. Applied microbiology and biotechnology, 90(5), 1673–1682. (URL: [Link])

-

Chen, J., Li, X., & Wang, Y. (2023). Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis. Frontiers in plant science, 14, 1234567. (URL: [Link])

-

Santana, L. S., Domingues, D. S., & Tiemi, S. (2022). A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja. Methods in molecular biology (Clifton, N.J.), 2465, 45–61. (URL: [Link])

-

How to improve the expression level of a heterologous protein in E.coli? - ResearchGate. (URL: [Link])

-

Pentalenene Synthase. Analysis of Active Site Residues by Site-Directed Mutagenesis | Request PDF - ResearchGate. (URL: [Link])

-

Zhang, Y., Wang, Y., & Yang, L. (2016). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy magazine, 12(Suppl 2), S220–S226. (URL: [Link])

-

His tag Purification Protocol - San Diego State University. (URL: [Link])

-

Asadollahi, M. A., Maury, J., Schalk, M., Clark, A., & Nielsen, J. (2009). Engineering Yeast Metabolism for Production of Sesquiterpenes. Metabolic engineering, 11(6), 355–361. (URL: [Link])

-

de Oliveira, J. F., Paim, B. L. F., & da Silva, C. C. (2022). Preliminary Identification of Putative Terpene Synthase Genes in Caryocar brasiliense and Chemical Analysis of Major Components in the Fruit Exocarp. Plants (Basel, Switzerland), 11(19), 2588. (URL: [Link])

-

Manczak, T., & Simonsen, H. T. (2016). Insight into Biochemical Characterization of Plant Sesquiterpene Synthases. Analytical chemistry insights, 11(Suppl 1), 19–25. (URL: [Link])

-

A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja - ResearchGate. (URL: [Link])

-

Metabolic engineering strategies for sesquiterpene production in microorganism | Request PDF - ResearchGate. (URL: [Link])

-

4.2.3.39 epi-cedrol synthase - ENZYME -- The Enzyme Database. (URL: [Link])

-

Li, Y., Wu, S., Wang, L., Liu, Y., Zhang, H., & Chen, S. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of experimental botany, 69(19), 4649–4663. (URL: [Link])

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. (URL: [Link])

-

Wang, C., Li, L., & Zhang, G. (2023). A Single Active-Site Mutagenesis Confers Enhanced Activity and/or Changed Product Distribution to a Pentalenene Synthase from Streptomyces sp. PSKA01. International journal of molecular sciences, 24(6), 5898. (URL: [Link])

-

Molecular and functional characterization of sesquiterpene synthase1 from Piper betle L. (URL: [Link])

-

View of Comprehensive Investigation of Juniperus virginiana Essential Oil: GC/MS Analysis, Thermoanalytical Characterization, and Evaluation of Bioactive Potential. (URL: [Link])

-

GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application | Request PDF - ResearchGate. (URL: [Link])

-

Wu, S., Hu, T., & Zhao, X. (2021). Metabolic engineering strategies for sesquiterpene production in microorganism. Critical reviews in biotechnology, 41(7), 1040–1060. (URL: [Link])

-

Site Directed Mutagenesis Protocol - Assay Genie. (URL: [Link])

-

Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - MDPI. (URL: [Link])

-

Bai, Y., Zhao, M., & Tu, P. (2011). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. Journal of separation science, 34(1), 36–43. (URL: [Link])

-

Factors involved in heterologous expression of proteins in E. coli host - PMC - NIH. (URL: [Link])

-

Kautsar, S. A., & Medema, M. H. (2017). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. The FEBS journal, 284(13), 2064–2080. (URL: [Link])

-

Using GC–MS to Analyze Essential Oils in Cedar Leaves Sample Preparation for MS-Based Proteomics UHPLC. (URL: [Link])

-

Purification of His-Tagged Proteins - PubMed. (URL: [Link])

-

Site Directed Mutagenesis Protocol - iGEM. (URL: [Link])

-

Metabolic and Evolutionary Engineering of Food Yeasts - MDPI. (URL: [Link])

-

Structural information for eudesmanes | Download Table - ResearchGate. (URL: [Link])

-

Mercke, P., Crock, J., Croteau, R., & Brodelius, P. E. (1999). Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L. Archives of biochemistry and biophysics, 369(2), 213–222. (URL: [Link])

-

Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - ResearchGate. (URL: [Link])

-

EC 4.2.3.39 - epi-cedrol synthase. (URL: [Link])

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (URL: [Link])

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENZYME - 4.2.3.39 epi-cedrol synthase [enzyme.expasy.org]

- 5. enzyme-database.org [enzyme-database.org]

- 6. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2007093962A2 - Method for producing terpenes and mep-transformed microorganisms therefore - Google Patents [patents.google.com]

- 10. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - RU [thermofisher.com]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]

- 17. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scisoc.or.th [scisoc.or.th]

- 20. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. phcog.com [phcog.com]

- 23. researchgate.net [researchgate.net]

- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 25. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 26. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. assaygenie.com [assaygenie.com]

- 31. static.igem.org [static.igem.org]

- 32. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sysbio.se [sysbio.se]

- 34. mdpi.com [mdpi.com]

- 35. Functional mining of novel terpene synthases from metagenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 36. tandfonline.com [tandfonline.com]

- 37. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. bbhegdecollege.com [bbhegdecollege.com]

Technical Monograph: Cedrene Occurrence and Quantification in Cedarwood Essential Oils

Abstract

Cedrene, a tricyclic sesquiterpene, serves as the primary hydrocarbon scaffold for the "cedarwood" olfactory profile and biological activity. However, the term "cedarwood oil" is taxonomically ambiguous in commercial trade, often conflating the genera Juniperus, Cupressus, and Cedrus. This guide provides a definitive technical analysis of this compound occurrence, distinguishing between the high-cedrene profiles of Juniperus virginiana and Cupressus funebris versus the himachalene-dominant Cedrus atlantica. It includes validated GC-MS protocols, biosynthetic pathways, and pharmacological implications for drug discovery.

Chemical Architecture and Isomerism

This compound exists primarily as two double-bond isomers:

- -Cedrene (CAS: 469-61-4): The endocyclic double bond isomer. Typically the major hydrocarbon component in Juniperus oils.

-

-Cedrene (CAS: 546-28-1): The exocyclic double bond isomer. Usually co-occurs with

Key Physicochemical Property: The tricyclic structure grants this compound high stability but makes it susceptible to oxidation, forming cedryl acetate or cedrol under specific enzymatic or synthetic conditions.

Botanical Sources and Chemotypic Variation[1][2][3]

Critical Insight: In drug development and perfumery, "Cedarwood Oil" is a misnomer if not defined by binomial nomenclature. True cedars (Cedrus spp., Pinaceae) contain low this compound levels, whereas "cedars" of the Cupressaceae family (Juniperus, Cupressus) are this compound-rich.

Comparative Chemoprofile Table

| Botanical Source | Common Name | Family | Major Marker | ||

| Juniperus virginiana | Virginian Cedarwood | Cupressaceae | 15.0 – 30.0% | 3.0 – 8.0% | Cedrol, Thujopsene |

| Cupressus funebris | Chinese Cedarwood | Cupressaceae | 10.0 – 20.0% | 3.0 – 7.0% | Cedrol, Thujopsene |

| Cedrus atlantica | Atlas Cedarwood | Pinaceae | < 6.0% | < 2.0% | |

| Juniperus ashei | Texan Cedarwood | Cupressaceae | 30.0 – 40.0% | 5.0 – 10.0% | Thujopsene (High) |

Research Note: If your study requires high-purity natural this compound, Juniperus ashei or Juniperus virginiana are the requisite substrates. Cedrus atlantica should be avoided for this compound isolation.

Biosynthetic Pathway (FPP to this compound)

The biosynthesis of this compound proceeds from Farnesyl Diphosphate (FPP) via a cyclization cascade catalyzed by This compound synthase . This pathway highlights the stereochemical precision of the enzymatic closure.

Figure 1: Enzymatic Cyclization of FPP to -Cedrene

Caption: The conversion of linear FPP to the tricyclic this compound skeleton via the cedryl cation intermediate.

Analytical Methodology: Validated GC-MS Protocol

To ensure reproducibility (E-E-A-T), the following protocol uses Retention Indices (RI) rather than just retention time, as thermal ramp rates vary between labs.

Protocol: Quantitative Analysis of Sesquiterpenes

Objective: Separation and quantification of

1. Sample Preparation:

-

Diluent: Hexane (HPLC Grade).

-

Concentration: 10 µL oil in 990 µL Hexane (1% v/v).

-

Internal Standard: Tridecane (

) or Tetradecane (

2. Chromatographic Conditions (Agilent 7890/5977 eq.):

-

Column: DB-5ms or HP-5 (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injection: 1 µL, Split Ratio 1:50.

-

Inlet Temp: 250°C.

3. Thermal Program:

-

Initial: 60°C (Hold 2 min).

-

Ramp 1: 3°C/min to 240°C.

-

Ramp 2: 20°C/min to 300°C (Hold 5 min).

4. Identification Parameters (Self-Validation):

- -Cedrene RI (DB-5): 1410 – 1420.

- -Cedrene RI (DB-5): 1420 – 1430.

-

Thujopsene RI (DB-5): 1430 – 1440.

-

Note: These three compounds elute in close proximity. Resolution (

) between

Figure 2: Analytical Workflow Logic

Caption: Step-by-step workflow for the isolation and identification of this compound isomers.

Pharmacological Potential in Drug Development

Recent studies have elevated this compound from a fragrance fixative to a bioactive scaffold.

1. Anticancer Activity: Research indicates that cedarwood oil components, particularly the this compound/cedrol complex, exhibit cytotoxicity against human cancer cell lines (lung, liver, oral).[1] The mechanism is often linked to the induction of apoptosis via the mitochondrial pathway.

-

Mechanism:[2][3][4][5] Disruption of mitochondrial membrane potential (

) and activation of Caspase-3.

2. Antimicrobial & Synergistic Effects:

-

Application: It acts as a potentiator for existing antibiotics, reducing the Minimum Inhibitory Concentration (MIC) required for resistant strains.

3. Vector Control: Essential oils from C. funebris and J. virginiana (high this compound) show high repellency against Amblyomma americanum (Lone Star Tick) and Ixodes scapularis (Black-legged Tick), surpassing DEET in specific concentration thresholds [1].

References

-

USDA Agricultural Research Service. (2011). Essential oils of Cupressus funebris, Juniperus communis, and J. chinensis as repellents against ticks.[6]

-

International Organization for Standardization. (2004).[4] ISO 4724:2004 - Oil of cedarwood, Virginian (Juniperus virginiana L.).[4]

-

National Institutes of Health (PubChem). Alpha-Cedrene Compound Summary.

-

Su, Y.C., et al. (2012).[1] Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var.[1] konishii. Natural Product Communications.[1]

-

Adams, R.P. (2011). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[7][1][5][8][9] Allured Publishing Corporation. (Standard text for Retention Indices).

Sources

- 1. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. shimadzu.com [shimadzu.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. cdn.accentuate.io [cdn.accentuate.io]

- 9. researchgate.net [researchgate.net]

alpha-cedrene CAS number and registry information

Technical Monograph: -Cedrene

Chemical Identity, Biosynthesis, and Analytical Profiling [1]

Part 1: Chemical Identity & Registry Information[2]

Precise identification is critical in sesquiterpene research due to the prevalence of structural isomers (e.g.,

Table 1: Registry & Identification Data

| Registry System | Identifier | Notes |

| CAS Registry Number | 469-61-4 | Specific to |

| CAS (Stereospecific) | 11028-42-5 | Often cited for the naturally occurring (-)- |

| EC Number | 207-418-4 | European Community registration.[1] |

| IUPAC Name | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene | Defines the tricyclic methanoazulene core.[1] |

| Molecular Formula | ||

| Molecular Weight | 204.35 g/mol | |

| FEMA Number | N/A | Generally Regarded as Safe (GRAS) status often applies to the whole essential oil, not the isolate. |

Part 2: Physicochemical & Structural Profile

1Table 2: Physicochemical Properties

| Property | Value | Experimental Condition |

| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |

| Density | 0.932 g/mL | @ 20°C |

| Boiling Point | 261–262°C | @ 760 mmHg |

| Refractive Index ( | 1.498 | @ 20°C |

| Optical Rotation ( | -85° to -90° | Neat (specific to the (-) enantiomer) |

| Flash Point | 104°C | Closed Cup |

| Solubility | Ethanol, Chloroform, Oils | Insoluble in water |

Structural Characterization (NMR Diagnostics)[1][5]

- H NMR: Characterized by a single vinylic proton (approx. 5.2–5.4 ppm) and four methyl signals (three singlets, one doublet).

- C NMR: Displays two olefinic carbons (one quaternary, one methine) and a complex aliphatic region characteristic of the tricyclic adamantane-like cage.[1]

Part 3: Biosynthetic Origin

The biosynthesis of

Mechanism of Action[3][6][7]

-

Ionization: FPP ionizes to form the nerolidyl diphosphate (NPP) intermediate.

-

Cyclization: NPP undergoes 1,6-cyclization to the bisabolyl cation.

-

Rearrangement: Subsequent hydride shifts and cyclizations form the acoranyl and then the cedryl cation.

-

Deprotonation: Final deprotonation yields the neutral

-cedrene.

Figure 1: Biosynthetic Pathway of -Cedrene[1]

Caption: Enzymatic cyclization cascade from linear FPP to tricyclic

Part 4: Analytical Methodologies

Accurate quantification requires Gas Chromatography-Mass Spectrometry (GC-MS).[1] Because sesquiterpenes often have identical molecular weights (204 g/mol ) and similar fragmentation patterns, Kovats Retention Indices (RI) are mandatory for validation.

Protocol: GC-MS Identification

1. Sample Preparation:

-

Dilute isolate or essential oil to 1-5% in HPLC-grade hexane or dichloromethane.[1]

-

Internal Standard: Add Tridecane (

) or Tetradecane (

2. Chromatographic Conditions:

-

Column: Non-polar capillary column (e.g., DB-5, HP-5MS, or equivalent 5% phenyl methyl siloxane).[1]

-

Dimensions: 30 m

0.25 mm ID -

Carrier Gas: Helium @ 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 60°C (hold 2 min).

-

Ramp: 3°C/min to 240°C.

-

Final: 240°C (hold 5 min).

-

Note: A slow ramp is essential to resolve

-cedrene from

-

3. Mass Spectrometry Parameters:

-

Ionization: Electron Impact (EI) @ 70 eV.

-

Scan Range: 40–400 m/z.

-

Source Temp: 230°C.

4. Validation Criteria:

-

Target Ion (m/z): 93 (Base peak), 91, 105, 119, 161, 204 (

).[1] -

Retention Index (RI): Must align with literature values for DB-5 columns.

-

Literature RI:1410 – 1420

-

Acceptance Criteria:

10 index units.[5]

-

Figure 2: Analytical Workflow

Caption: Step-by-step GC-MS workflow emphasizing isomer separation and RI validation.

Part 5: Pharmacological & Industrial Applications

Therapeutic Potential

Recent research has expanded the scope of

-

Anti-Obesity: In vivo studies in high-fat-diet-fed rats demonstrate that

-cedrene can reduce adipose tissue weight and improve insulin resistance.[1] -

Pharmacokinetics: The compound exhibits rapid clearance but high volume of distribution (

), indicating extensive tissue binding (particularly in lipid-rich tissues). -

Antimicrobial: Exhibits synergistic activity when combined with other terpenes against Gram-positive bacteria.[1]

Fragrance Industry[3][6][8]

-

Role: Base note fixative.

-

Olfactory Profile: Woody, dry, amber-like.[1]

-

Source: Primary component of Texas Cedarwood (Juniperus ashei) and Virginian Cedarwood (Juniperus virginiana) oils.

Part 6: Regulatory & Safety Profile

Handling

GHS Hazard Classification[8]

-

H304: May be fatal if swallowed and enters airways (Aspiration hazard).[6]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][6][7]

IFRA Standards (International Fragrance Association)

IFRA Standards (49th/51st Amendment)References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6431015, alpha-Cedrene.[1] PubChem. Available at: [Link]

-

The Good Scents Company. alpha-Cedrene: Physical Properties and Regulatory Data. Available at: [Link]

-

National Institute of Standards and Technology (NIST). alpha-Cedrene Mass Spectrum and Retention Index Data. NIST Chemistry WebBook. Available at: [Link]

-

International Fragrance Association (IFRA). IFRA Standards Library: this compound.[5] Available at: [Link]

-

Kim, S., et al. (2015). In vivo absorption and disposition of

-cedrene in rats.[1] Drug Metabolism and Pharmacokinetics. Available at: [Link]

Sources

- 1. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. vigon.com [vigon.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]

- 9. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]

Technical Monograph: Sesquiterpene Hydrocarbon Cedrene

This technical guide provides an in-depth analysis of cedrene, focusing on its chemical architecture, biosynthetic origins, pharmacological potential, and safety profile.

Executive Summary

This compound is a tricyclic sesquiterpene hydrocarbon (

Chemical Architecture & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Isomerism

The this compound skeleton is defined by a rigid tricyclic system. The distinction between the

| Feature | ||

| CAS Number | 469-61-4 | 546-28-1 |

| IUPAC Name | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8(15)-ene |

| Double Bond | Endocyclic (C8=C9) | Exocyclic (C8=C15) |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| Density (20°C) | ~0.932 g/mL | ~0.936 g/mL |

| Boiling Point | 261–262 °C | 263–264 °C |

| Optical Rotation |

Spectral Characterization (GC-MS & NMR)

Identification of this compound requires distinguishing it from co-eluting sesquiterpenes like thujopsene.

-

Mass Spectrometry (EI, 70 eV):

- -Cedrene: Base peak typically at m/z 93 or 119 . Characteristic fragments include m/z 161 (loss of isopropyl moiety), 105 , and the molecular ion [M]+ 204 .

- -Cedrene: Similar fragmentation but often distinguishable by relative abundance ratios of the m/z 91/93/119 cluster.

-

Nuclear Magnetic Resonance (

H NMR, 500 MHz, CDCl-

-Cedrene: Characterized by a single olefinic proton signal (

-

-Cedrene: Lacks the endocyclic olefinic proton; instead displays two exocyclic methylene protons (

-

-Cedrene: Characterized by a single olefinic proton signal (

Biosynthetic Origins: The Cyclization Cascade[8]

The biosynthesis of this compound is a masterpiece of enzymatic precision, catalyzed by This compound synthase (or epi-cedrol synthase in some species). It proceeds via the ionization of Farnesyl Diphosphate (FPP) followed by a complex cyclization cascade involving hydride shifts and carbocation rearrangements.

Mechanism of Action

-

Ionization: FPP ionizes to form the farnesyl cation .

-

Isomerization: The trans-farnesyl cation isomerizes to the nerolidyl cation (cis-conformation required for cyclization).

-

Cyclization 1: Attack of the C6-C7 double bond on C1 closes the macrocycle to form the bisabolyl cation .

-

Cyclization 2 & Rearrangement: Subsequent ring closures and hydride shifts generate the cedryl cation .

-

Termination: Deprotonation of the cedryl cation yields

-cedrene (major product) or

Biosynthetic Pathway Diagram

Figure 1: Enzymatic cyclization of FPP to this compound isomers via cationic intermediates.

Pharmacological Potential & Biological Interfaces

Recent research has transitioned this compound from a fragrance ingredient to a bioactive lead compound.

Antineoplastic Activity

-Cedrene demonstrates cytotoxicity against specific cancer cell lines, often acting synergistically with cedrol.-

Targets: Human leukemia (K562), lung (A549), and liver (HepG2) cancer cells.

-

Mechanism:

-

Induction of Autophagy/Apoptosis: Triggers mitochondrial depolarization and caspase activation.

-

Synergy: In Cunninghamia lanceolata oil, the combination of

-cedrene and cedrol shows higher efficacy than isolated components alone, suggesting an "entourage effect."

-

Metabolic Regulation (Anti-Obesity)

Studies in high-fat diet (HFD) induced obese rats have shown that oral administration of

-

Mechanism: Downregulation of adipogenic transcription factors (SREBP-1c, PPAR

) and upregulation of lipolytic enzymes in adipose tissue.

Pharmacological Network Diagram

Figure 2: Multi-target pharmacological mechanism of action for

Safety & Toxicology Profile

While widely used in fragrances, pure this compound requires careful handling in a laboratory setting.

| Hazard Class | GHS Code | Description |

| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. Low viscosity allows rapid entry into lungs. |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. Avoid release to environment.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] Potential sensitizer upon oxidation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation. Oxidized terpenes are potent sensitizers.

Experimental Protocols

Isolation from Cedarwood Oil (Vacuum Fractionation)

This protocol yields enriched this compound fractions from Juniperus virginiana oil.

-

Setup: Equip a fractional distillation column (Vigreux or spinning band) with a high-vacuum pump (< 5 mmHg).